Potassium cyanate

Description

Significance and Research Trajectories of Potassium Cyanate (B1221674) Chemistry

The significance of potassium cyanate in academic research lies in its utility as a source of the cyanate ion, OCN⁻, which can act as a nucleophile or an electrophile depending on the reaction conditions and the atom through which it reacts (nitrogen or oxygen). This dual reactivity contributes to its broad application in organic and inorganic synthesis. Research trajectories involving this compound include its use in the synthesis of ureas, carbamates, heterocycles, and other nitrogen-containing compounds. brightfinechem.comsigmaaldrich.comrsc.org Furthermore, studies explore its role in materials science, such as in the modification of polymers or surface treatments.

Historical Contexts of Cyanate Chemistry: Foundational Controversies and Discoveries (e.g., Isomerism and the Liebig-Wöhler Controversy)

The history of cyanate chemistry is intrinsically linked to foundational discoveries in the field, particularly the concept of isomerism. A pivotal moment was the amicable resolution of a dispute between Justus von Liebig and Friedrich Wöhler in 1825 concerning the analysis of fulminates and cyanates. sciencehistory.orgmetrohm.comacs.orged.gov Liebig investigated silver fulminate (B1208216) (AgCNO), an explosive compound, while Wöhler studied silver cyanate (AgOCN), which was not explosive. sciencehistory.orgmetrohm.com Despite having the same elemental composition (Ag, C, N, O), these substances exhibited distinct properties. sciencehistory.orgmetrohm.comacs.orged.govresearchgate.net

This observation, along with other similar cases, led Jöns Jacob Berzelius to propose the concept of "isomerism" in 1831, derived from Greek words meaning "equal parts." researchgate.net Berzelius posited that isomers have the same elemental composition but differ in the arrangement or connectivity of their atoms. researchgate.net This realization was fundamental to the development of structural chemistry, particularly in organic chemistry. acs.orged.govresearchgate.net

Another significant historical event involving cyanate chemistry was Wöhler's synthesis of urea (B33335) (CO(NH₂)₂) from inorganic ammonium (B1175870) cyanate (NH₄OCN) in 1828. sciencehistory.orgmetrohm.com This achievement was revolutionary as it demonstrated that organic compounds could be synthesized from inorganic precursors in the laboratory, challenging the prevailing vital force theory which held that organic substances could only be produced by living organisms. sciencehistory.orgmetrohm.com Wöhler's synthesis of urea from ammonium cyanate is often cited as a cornerstone in the history of organic chemistry. sciencehistory.orgmetrohm.com

Contemporary Research Landscape and Scholarly Objectives for this compound Studies

The contemporary research landscape for this compound involves its continued exploration as a versatile reagent in organic synthesis, particularly in the development of efficient and environmentally friendly methodologies. Scholarly objectives include the synthesis of complex molecules, the development of new catalytic systems utilizing cyanates, and the investigation of reaction mechanisms. For instance, recent research has explored additive-free cycloaddition reactions involving this compound for the synthesis of heterocycles like triazolones. organic-chemistry.org

Beyond synthesis, research also focuses on the material science applications of this compound, including its role in polymers and coatings. brightfinechem.comjustdial.com While industrial applications in agriculture and metallurgy exist, academic research primarily centers on fundamental chemical transformations, exploring new reactivities and synthetic pathways. brightfinechem.comlongdom.org The unique structure and reactivity of the cyanate ion continue to make this compound a subject of interest for discovering novel chemical processes and expanding the scope of synthetic chemistry.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | KOCN (or CKNO) | wikipedia.orgamericanelements.comiarc.fr |

| Molar Mass | 81.1151 g/mol | wikipedia.org |

| Appearance | White crystalline powder | wikipedia.orgamericanelements.comiarc.fr |

| Density | 2.056 g/cm³ at 25 °C | wikipedia.orgsigmaaldrich.comamericanelements.com |

| Melting Point | 315 °C | wikipedia.orgamericanelements.com |

| Solubility in Water | 75 g/100 mL | wikipedia.org |

| Crystal Structure | Tetragonal | wikipedia.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Table 2: Selected Reactions Involving this compound in Academic Research

| Reactants | Product Type(s) | Notes | Source |

| Amines + this compound | N-substituted ureas | Nucleophilic addition, can be catalyst-free in water | sigmaaldrich.comrsc.org |

| Hydrazonoyl Chlorides + KOCN | 3H-1,2,4-Triazol-3-ones | Additive-free [3+2] cycloaddition in ethanol (B145695) | organic-chemistry.org |

| Alkyl halides + this compound | Trialkyl isocyanurates | Reaction in aprotic solvents like DMF or DMSO | oup.com |

| Urea + Potassium Carbonate | This compound | Industrial preparation method at high temperatures (ca. 400 °C) | justdial.comwikipedia.orgnih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The diphosphopyridine nucleotide (DPN)-specific isocitrate dehydrogenase of pig heart is totally and irreversibly inactivated by 0.05 M potassium cyanate at pH 7.4 ...In the presence of manganous ion the addition of isocitrate protects the enzyme against cyanate inactivation. ...The addition of the chelator EDTA essentially prevents protection by isocitrate and manganous ion, ...the substrate alpha-ketoglutarate and the coenzymes DPN and DPNH do not significantly affect the rate of modification of the enzymes by cyanate. Incubation of isocitrate dehydrogenase with 14C-labeled potassium cyanate leads to the incorporation of approximately 1 mol of radioactive cyanate per peptide chain concomitant with inactivation. |

|---|---|

CAS No. |

590-28-3 |

Molecular Formula |

CHKNO |

Molecular Weight |

82.123 g/mol |

IUPAC Name |

potassium;cyanate |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H; |

InChI Key |

NRONKADYZCLPCM-UHFFFAOYSA-N |

SMILES |

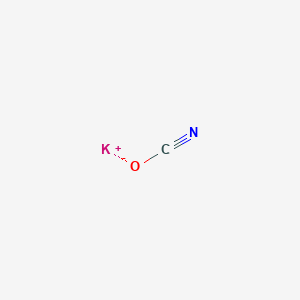

C(#N)[O-].[K+] |

Isomeric SMILES |

C(#N)[O-].[K+] |

Canonical SMILES |

C(#N)O.[K] |

Color/Form |

White, crystalline powder Colorless crystals Tetragonal crystals |

density |

2.056 |

melting_point |

315 °C |

Other CAS No. |

590-28-3 |

Pictograms |

Irritant |

shelf_life |

... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |

solubility |

Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |

Synonyms |

KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |

Origin of Product |

United States |

Advanced Synthetic Strategies for Potassium Cyanate

Thermally Induced Synthesis of Potassium Cyanate (B1221674)

Thermally induced synthesis, often referred to as the fusion method, represents a traditional and direct approach to producing potassium cyanate from readily available precursors. This method involves the high-temperature reaction of solids in a molten state.

2 OC(NH₂)₂ + K₂CO₃ → 2 KOCN + (NH₄)₂CO₃ wikipedia.org

The process involves grinding the solid reactants, such as anhydrous potassium carbonate and urea (B33335), together before heating. prepchem.comyoutube.com As the temperature increases, the mixture partially melts, leading to the evolution of a significant volume of ammonia (B1221849) gas. prepchem.com The reaction mass may then re-solidify before finally melting again to form a clear liquid as the reaction proceeds to completion. prepchem.com This melting process is crucial as it destroys the crystal structure of the potassium carbonate, allowing the urea to react more effectively and leading to purities above 95%. wikipedia.org

While the main products are this compound and ammonium (B1175870) carbonate, several intermediates and impurities can form, including biuret, cyanuric acid, and potassium allophanate. However, these species are generally unstable at the high reaction temperature of 400°C and decompose. wikipedia.org Industrial processes may utilize temperatures ranging from 400 to 600°C. cavin-resource.com Research has shown that yields of 85-90% can be obtained in a melt reaction when using a molar ratio of 2.0 to 3.0 moles of urea for every mole of alkali metal carbonate. google.com

Understanding the reaction mechanism is critical for process optimization. A key question in the reaction between urea (CO(NH₂)₂) and potassium carbonate (K₂CO₃) is the origin of the carbon atom in the final this compound (KOCN) product. Isotopic labeling studies have been conducted to elucidate this pathway. researchgate.net

Research involving the fusion of urea with potassium carbonate labeled with carbon-14 (B1195169) (¹⁴C) has demonstrated that the carbon atom in the resulting cyanate originates from the urea molecule, not from the potassium carbonate. researchgate.net This finding suggests that urea is not simply acting as a nitrogen source but is the primary contributor to the core structure of the cyanate ion.

The mechanism is understood to proceed through the thermal decomposition of urea. At elevated temperatures, urea decomposes to form ammonia and isocyanic acid (HNCO). wikipedia.org This highly reactive isocyanic acid then reacts with the potassium carbonate present in the molten mixture to yield this compound, with water and carbon dioxide as byproducts. wikipedia.org The confirmation that urea provides the carbon for the cyanate ion is a crucial piece of mechanistic evidence supporting this pathway. researchgate.net

Solution-Phase Synthesis of this compound

Solution-phase synthesis offers an alternative to high-temperature fusion, often allowing for lower reaction temperatures and potentially greater control over the reaction conditions. This approach involves dissolving the reactants in a suitable solvent.

The synthesis of this compound can be effectively carried out in a liquid and solid phase reaction system using aprotic solvents. google.com This method avoids the very high temperatures required for the fusion technique. scribd.com In this process, industrial urea and potassium carbonate are reacted in a high-boiling point aprotic solvent. google.com

The choice of solvent is critical to the success of the solution-phase synthesis. Polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are particularly effective. google.com

Dimethyl Sulfoxide (DMSO): DMSO is described as an exceptionally well-suited solvent for this process. google.com Its effectiveness stems from its unusually high solvency for alkali metal carbonates, which facilitates the reaction between the solid potassium carbonate and the urea in solution. scribd.comgoogle.com DMSO is stable under the reaction conditions and is inert towards the reactants and the this compound product. google.com Its high boiling point (189°C) allows for reaction temperatures that are high enough to promote the reaction without reaching the fusion range. scribd.comgoogle.com

Dimethylformamide (DMF): DMF is also used as a solvent for this reaction. google.com Syntheses in DMF are often conducted under reflux conditions. google.com The reaction temperature is typically maintained between 100°C and 200°C, often chosen to be between 100°C and the boiling point of the solvent (150°C for DMF). google.com

The primary role of these solvents is to dissolve the reactants, particularly the inorganic salt, thereby increasing the interaction between the reacting species and facilitating the reaction at temperatures significantly lower than those used in thermal fusion methods. scribd.com

To maximize the yield and purity of this compound in solution-phase synthesis, process parameters must be carefully optimized. Studies have identified key conditions for achieving high-quality products. One patented process outlines specific optimal conditions for the reaction in DMSO or DMF. google.com

The following table summarizes the optimized parameters from this process:

| Parameter | Optimized Value | Source |

| Reactants | Urea, Potassium Carbonate | google.com |

| Solvent | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | google.com |

| Molar Ratio (Urea:K₂CO₃) | 3.5 : 1 | google.com |

| Mass Ratio (Solvent:Urea) | 7 : 1 | google.com |

| Reaction Temperature | 130 °C | google.com |

| Reaction Time | 8 hours | google.com |

| Initial Purity | 96% | google.com |

| Purity after Washing | > 98% (with anhydrous alcohol) | google.com |

Another study focusing on synthesis in DMSO provides slightly different parameters.

| Parameter | Optimized Value | Source |

| Reactants | Urea, Alkali Metal Carbonate | google.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | google.com |

| Molar Ratio (Urea:Carbonate) | ≥ 2 : 1 | google.com |

| Mass Ratio (DMSO:Reactants) | 3:1 to 10:1 | google.com |

| Reaction Temperature | ~189 °C (Boiling point of DMSO) | google.com |

| Reaction Time | ~15 minutes (until ammonia evolution ceases) | google.com |

These optimized conditions demonstrate that careful control over stoichiometry, temperature, and reaction time is essential for achieving high yield and purity in the solution-phase synthesis of this compound. google.comgoogle.com

Synthesis from Urea and Potassium Hydroxide (B78521)

A significant method for producing this compound involves the reaction of urea with potassium hydroxide. This synthesis is critically dependent on the molar ratio of the reactants to achieve high yields. Research has demonstrated that utilizing a molar ratio of 1.75 to 2.15 moles of urea per mole of potassium hydroxide results in optimal yields of this compound, typically ranging from 90% to 100%. google.com When the proportion of urea falls below 1.75 moles, the yield of the final product has been observed to decrease substantially. google.com

The reaction proceeds through heating the mixture of urea and potassium hydroxide. The process involves several stages: the mixture typically becomes molten at approximately 100°C, and upon further heating to around 180°C, the reaction mixture resolidifies. google.com To drive the reaction to completion, the solidified mass is then heated at higher temperatures, for instance in an oven at 240°C, until a constant weight is achieved, indicating the cessation of gas evolution. google.com A related synthesis involves heating urea with potassium carbonate to 400°C. wikipedia.org This high-temperature process produces a liquid melt and involves several intermediates and potential impurities, such as biuret, cyanuric acid, and potassium allophanate, which are generally unstable at the reaction temperature of 400°C. wikipedia.org

| Moles of Urea per Mole of KOH | Resulting Yield of KOCN | Reference |

|---|---|---|

| 1.75 - 2.15 | 90 - 100% | google.com |

| < 1.75 | Rapidly falls below 90% | google.com |

Novel and Isotopic Synthesis of this compound

Recent advancements in synthetic chemistry have led to the development of novel methods for producing this compound, particularly isotopically labeled versions, which are invaluable in metabolic studies and mechanistic investigations.

Oxidative Conversion of Cyanide Precursors to this compound

This compound can be synthesized through the oxidation of potassium cyanide. This transformation can be accomplished using various oxidizing agents and conditions. At high temperatures, potassium cyanide can be oxidized by oxygen or by compounds that are easily reduced, such as lead, tin, or manganese dioxide. wikipedia.org

In aqueous solutions, chemical oxidation provides another route. Reagents like hydrogen peroxide and hypochlorites (bleach) can effectively convert potassium cyanide to this compound. wikipedia.orgsciencemadness.org Furthermore, other powerful oxidizing agents have been explored for this conversion in the context of cyanide wastewater treatment. Ozone and Ferrate(VI) have been shown to oxidize cyanide ions, leading to the formation of cyanate. dss.go.th

| Method | Precursor | Isotopes | Key Advantages | Reference |

|---|---|---|---|---|

| Ozonation | Potassium Cyanide | ¹³C, ¹⁴C | Facile, rapid, avoids complex purification | nih.gov |

Development of Alternative Isotopic Labeling Methods for this compound

Beyond ozonation, other methods for producing isotopically labeled this compound have been developed. A notable alternative is the direct synthesis from isotopically labeled urea. nih.govresearchgate.net One described method is a one-step synthesis of [¹⁴C]this compound directly from [¹⁴C]urea. nih.govresearchgate.net

Another specialized approach has been used to prepare ¹³C and ¹⁵N-labeled potassium cyanates. This synthesis involves the reaction of potassium phenoxide with the correspondingly labeled urea. researchgate.net These alternative routes provide researchers with multiple options for creating labeled cyanates, depending on the availability of the starting labeled material (cyanide vs. urea) and the specific isotopic label required for their studies. nih.govnih.govresearchgate.net The development of such methods is crucial for advancing research that relies on isotopic tracers. nih.gov

Reaction Mechanisms and Chemical Transformations of Potassium Cyanate

Nucleophilic Reactivity of the Cyanate (B1221674) Anion (OCN⁻)

The cyanate anion is a key intermediate in various synthetic transformations. Its reactivity is central to the formation of a wide array of nitrogen-containing organic molecules.

Role in Organic Synthesis: Formation of Nitrogen-Containing Scaffolds

The cyanate anion serves as a valuable nucleophile for introducing nitrogen into organic frameworks, leading to the synthesis of important nitrogen-containing scaffolds. wikipedia.orgnih.govgoogle.com Its utility is demonstrated in the preparation of compounds like urea (B33335) derivatives, carbamates, and semicarbazides. prepchem.com The reaction of the cyanate ion with various electrophiles provides a direct pathway to these fundamental structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgyoutube.com The versatility of the cyanate anion extends to its use in more complex syntheses, where it acts as a building block for constructing heterocyclic systems. wikipedia.org

Detailed Mechanistic Studies of Addition Reactions (e.g., N-Carbamoylation of Amino Acids)

The N-carbamoylation of amino acids using potassium cyanate is a well-studied reaction that highlights the nucleophilic character of the cyanate anion. Mechanistic studies have shown that the reaction proceeds through the nucleophilic attack of the amino group of the amino acid on isocyanic acid (HNCO), which is in equilibrium with the cyanate ion in aqueous solutions. researchgate.netgoogle.com

The rate and selectivity of this reaction are highly dependent on pH. researchgate.net The optimal pH for N-carbamoylation is typically around 8.5, where the reaction is most selective against the competing hydrolysis of cyanate. researchgate.net At this pH, the amino acid is sufficiently deprotonated to be a potent nucleophile, while there is still an adequate concentration of isocyanic acid. The reaction is in competition with the hydrolysis of cyanate, which can lead to the formation of urea, potentially complicating product purification. researchgate.net

The process of N-carbamoylation is significant not only for the synthesis of N-carbamoyl amino acids but also has implications in understanding the post-translational modification of proteins. google.com Furthermore, N-carbamoylamino acids can act as intermediates in peptide formation through the generation of N-carboxyanhydrides. nih.gov

Table 1: Key Factors in the N-Carbamoylation of Amino Acids with this compound

| Factor | Description | Reference |

| Reactant | The nucleophilic attack occurs from the amino group of the amino acid on isocyanic acid (HNCO), the protonated form of the cyanate anion. | researchgate.netgoogle.com |

| pH Dependence | The reaction rate is highly pH-dependent, with optimal selectivity for N-carbamoylation over cyanate hydrolysis occurring at approximately pH 8.5. | researchgate.net |

| Side Reactions | The primary competing reaction is the hydrolysis of cyanate, which can lead to the formation of urea as a byproduct. | researchgate.net |

| Intermediates | N-carbamoylamino acids are formed, which can further react to form N-carboxyanhydrides, precursors to peptides. | nih.gov |

Cycloaddition and Substitution Reactions with this compound

This compound participates in a variety of cycloaddition and substitution reactions, expanding its synthetic utility beyond simple nucleophilic additions.

Criss-Cross Cycloaddition with Aromatic Glyoxalimines: Kinetic and Mechanistic Insights

This compound reacts with aromatic 1,4-diazabuta-1,3-dienes (glyoxalimines) in the presence of acetic acid to yield 4-acetoxy-5-(phenylamino)-3-phenyl-imidazolidin-2-ones. This reaction is a type of criss-cross cycloaddition.

Kinetic studies have provided valuable insights into the reaction mechanism. The reaction order with respect to this compound is one, indicating a bimolecular rate-limiting step. Unlike the more nucleophilic thiocyanate (B1210189) anion, which can add directly to the diazabutadiene, the less nucleophilic cyanate anion requires acid catalysis. The proposed mechanism involves an ionic pathway where the cyanate ion acts as a nucleophile. The lower nucleophilicity of the cyanate ion is also the reason it does not typically form a bicyclic product, unlike reactions with thiocyanate. Instead, the intermediate 1,3-dipole is trapped by acetic acid.

Synthesis of Urea Derivatives, Carbamates, and Semicarbazides via Cyanate Chemistry

This compound is a fundamental reagent for the synthesis of urea derivatives, carbamates, and semicarbazides. prepchem.com

Urea Derivatives: The reaction of this compound with primary amines in an aqueous acidic medium is a classic and straightforward method for preparing N-monosubstituted ureas. This reaction can be accelerated using microwave irradiation. The scope of this synthesis is broad, encompassing a variety of amines, including those with basic side chains.

Carbamates: Carbamates can be synthesized through reactions involving this compound. For instance, a four-component palladium-catalyzed carbonylative coupling of aryl halides, this compound, and alcohols provides a mild and efficient route to acyl carbamates. prepchem.com Another approach involves the reaction of primary amines with this compound to form a carbamyl group.

Semicarbazides: Semicarbazides are also accessible through reactions with this compound. prepchem.com The synthesis typically involves the reaction of hydrazine (B178648) or its derivatives with this compound.

Table 2: Synthesis of Functional Groups using this compound

| Functional Group | Reactants | Key Features | References |

| Urea Derivatives | This compound, Primary Amines, Acid | Classical and efficient method; can be enhanced with microwave irradiation. | |

| Carbamates | This compound, Aryl Halides, Alcohols, CO (Pd-catalyzed) | Mild, four-component coupling reaction for acyl carbamates. | prepchem.com |

| Semicarbazides | This compound, Hydrazine/Hydrazine derivatives | A standard method for the formation of the semicarbazide (B1199961) scaffold. | prepchem.com |

Ring-Opening and Cyclization Reactions with Epoxides for Heterocyclic Compound Synthesis (e.g., Oxazolidinones)

This compound is employed in the synthesis of heterocyclic compounds, notably oxazolidinones, through reactions with epoxides. The reaction mechanism involves the nucleophilic attack of the cyanate anion on one of the carbon atoms of the epoxide ring, leading to its opening. This ring-opening is an SN2-type reaction.

Under basic conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide. The initial ring-opening is followed by an intramolecular cyclization, where the newly formed alkoxide attacks the carbonyl carbon of the cyanate-derived intermediate, resulting in the formation of the five-membered oxazolidinone ring. This method provides a phosgene-free route to these important heterocyclic structures, which are found in a number of pharmaceuticals. The reaction of chlorosulfonyl isocyanate with epoxides can also yield oxazolidinones and five-membered cyclic carbonates.

Isomerization and Tautomerism of the Cyanate Ion and its Derivatives

The cyanate ion (OCN⁻) is a linear, polyatomic anion exhibiting several important structural phenomena, including resonance, isomerization, and tautomerism in its protonated forms.

Resonance Structures of the Cyanate Ion

The resonance structures are as follows:

Structure A: [:Ö−C≡N:]⁻ (Major contributor, ~61%)

Structure B: [:Ö=C=N̈:]⁻ (Significant contributor, ~30%)

Structure C: [:O≡C−N̈:]²⁻ (Minor contributor, ~4%) wikipedia.org

| Resonance Structure | Lewis Structure | Formal Charge (O) | Formal Charge (C) | Formal Charge (N) | Relative Contribution |

|---|---|---|---|---|---|

| Structure A | [O−C≡N]⁻ | -1 | 0 | 0 | ~61% unizin.org |

| Structure B | [O=C=N]⁻ | 0 | 0 | -1 | ~30% wikipedia.org |

| Structure C | [O≡C−N]²⁻ | +1 | 0 | -2 | ~4% wikipedia.org |

Tautomerism: Isocyanic Acid and Cyanic Acid

Protonation of the cyanate ion leads to a tautomeric equilibrium between two distinct compounds: isocyanic acid (HNCO) and cyanic acid (HOCN). wikipedia.org Isocyanic acid, where the proton is attached to the nitrogen atom, is the predominant and more stable form in all solvents. wikipedia.org Cyanic acid, with the proton on the oxygen atom, is the minor tautomer, accounting for only about 3% of the mixture at equilibrium. wikipedia.org Pure cyanic acid has not been isolated. wikipedia.org

Isomerism: The Unstable Fulminate (B1208216) Ion

The cyanate ion has a constitutional isomer, the fulminate ion (CNO⁻). wikipedia.org Despite being composed of the same atoms, their properties are vastly different. The cyanate ion is relatively stable, whereas the fulminate ion is highly unstable and reactive, forming explosive compounds like mercury(II) fulminate. pearson.comaskfilo.com The instability of the fulminate ion is attributed to its less favorable formal charge distribution in its resonance structures, which often feature a separation of charge and higher formal charges on atoms compared to the cyanate ion. pearson.comechemi.comstackexchange.com

Redox Chemistry of this compound

The cyanate ion can participate in both oxidation and reduction reactions, a critical aspect of its role in industrial processes and environmental chemistry.

While the oxidation of toxic cyanide to the less toxic cyanate is a well-established process in waste treatment, the cyanate ion itself can undergo further oxidation. wikipedia.orghach.com In industrial wastewater treatment, particularly in two-stage cyanide destruction systems, cyanate is oxidized to harmless products. This second stage of oxidation typically involves treating the cyanate-containing solution with an oxidant like chlorine or sodium hypochlorite (B82951) at a controlled pH (around 8.5 to 9.0). hach.com The ultimate products of this complete oxidation are carbon dioxide and nitrogen gas, or their corresponding dissolved species like carbonate and ammonia (B1221849), depending on the pH. hach.comredalyc.org

In some electrochemical processes, prolonged electrolysis can further oxidize cyanate to nitrate. canada.ca

The reduction of cyanate back to the more toxic cyanide is a significant concern in specific chemical environments. Research has shown that this reduction can occur under reducing conditions, such as those found in the deepwater discharge of cyanidation tailings from mining operations. researchgate.net Studies have demonstrated that the rate of reduction of cyanate to cyanide increases as the redox potential of the solution decreases. researchgate.net Furthermore, solutions with a lower pH tend to favor a faster reduction rate. researchgate.net This reversion poses an environmental risk, as the product of detoxification (cyanate) can be transformed back into a toxic precursor (cyanide). researchgate.net

Enzyme-Cyanate Interactions and Inhibition Mechanisms (e.g., Nickel-Dependent Enzymes)

The cyanate ion interacts with various metalloenzymes, often acting as an inhibitor. A notable example involves the nickel-dependent enzyme Carbon Monoxide Dehydrogenase (CODH). nih.gov This enzyme plays a crucial role in the global carbon cycle by catalyzing the reversible oxidation of carbon monoxide to carbon dioxide. researchgate.net

Spectroscopic and theoretical studies have provided evidence that CODH can catalyze the reduction of cyanate (NCO⁻) to cyanide (CN⁻). nih.govresearchgate.net In this process, the cyanate ion binds to the enzyme's active site, a complex nickel-iron-sulfur cluster known as the C-cluster. nih.gov Cyanate acts as an inhibitor of the two-electron-reduced state of the enzyme. nih.gov The enzymatic process reduces the cyanate to cyanide, which then remains bound to the catalytic center, forming a cyanide-inhibited state. nih.govresearchgate.net This transformation is significant as the interaction of cyanate with CODH can mimic the turnover of carbon dioxide, offering insights into the detailed catalytic mechanism of this important enzyme. nih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Ammonia | NH₃ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Carbonate | CO₃²⁻ |

| Cyanate | OCN⁻ |

| Cyanic Acid | HOCN |

| Cyanide | CN⁻ |

| Fulminate | CNO⁻ |

| Isocyanic Acid | HNCO |

| Mercury(II) Fulminate | Hg(CNO)₂ |

| Nitrate | NO₃⁻ |

| Nitrogen | N₂ |

| This compound | KOCN |

| Sodium Hypochlorite | NaClO |

Advanced Research Applications of Potassium Cyanate

Potassium Cyanate (B1221674) as a Reagent in Organic Chemistry Research

Potassium cyanate is a versatile reagent in organic chemistry, utilized in the synthesis of a wide range of organic compounds, including urea (B33335) derivatives, semicarbazides, carbamates, and isocyanates. ontosight.aiwikipedia.org

Utility in the Preparation of Complex Organic Molecules

This compound plays a role in the synthesis of complex organic molecules. Its reactivity allows for the introduction of nitrogen-containing functional groups, which are essential building blocks in many complex structures. For instance, it is used in the Urech synthesis of hydantoins from amino acids. beilstein-journals.org This method, often performed under microwave irradiation in water, offers a simple and environmentally friendly route to these heterocyclic compounds. beilstein-journals.org

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. It is a precursor in the preparation of carbamate-based drugs and is used in the synthesis of hydantoins and ureas, which are core structures in many pharmaceuticals. cavinresource.comontosight.ai For example, it has been used in the preparation of the drug hydroxyurea. wikipedia.org The Urech synthesis, which utilizes this compound, is applicable to the synthesis of pharmacologically active hydantoin (B18101) compounds. beilstein-journals.org

Contributions to Materials Science and Engineering Research

This compound contributes to research in materials science and engineering, particularly in the area of surface modification and heat treatment of metals.

Advanced Heat Treatment Processes for Metals (e.g., Ferritic Nitrocarburizing)

This compound is used in advanced heat treatment processes for metals, such as ferritic nitrocarburizing. cavinresource.comwikipedia.org This thermochemical treatment involves the diffusion of nitrogen and carbon into the surface layer of steel at temperatures below the eutectoid transformation temperature, typically between 550 and 580°C. bibliotekanauki.pl This process enhances surface hardness, wear resistance, fatigue limit, and corrosion resistance of steel components. karbaz.com.uathermalprocessing.combusinessresearchinsights.com While traditional cyaniding processes often used highly toxic cyanide salts, research explores less hazardous alternatives, although this compound itself is mentioned as a component in salt baths for nitrocarburizing. bibliotekanauki.plresearchgate.netresearchgate.net Studies have investigated the effect of different this compound concentrations in salt baths on the resulting case depth and compound layer composition in ferritic nitrocarburizing. researchgate.net

Fundamental Studies on Surface Modification and Hardening

This compound is involved in fundamental studies on surface modification and hardening of metals. It acts as a quenching salt in the heat treatment of metals and enhances properties like corrosion resistance and metal hardness. cavinresource.com Research in this area focuses on understanding the diffusion of nitrogen and carbon into the metal surface from cyanate-containing salts and the resulting microstructural changes and mechanical properties. The composition and thickness of the modified layer are influenced by parameters such as temperature, time, and the composition of the salt bath, including the concentration of this compound. karbaz.com.uaresearchgate.net

Development of Novel Resins and Polymeric Materials Utilizing Cyanate Linkages

Cyanate esters, which can be derived from phenols and subsequently polymerized via the cyclotrimerization of cyanate groups, are a class of high-performance thermosetting resins. This polymerization process leads to the formation of polycyanurate networks, characterized by 1,3,5-substituted triazine rings. rsc.orgmdpi.com These materials are notable for their high thermal stability, typically exhibiting glass transition temperatures (Tg) between 200 and 300 °C, low water uptake, and excellent electrical properties. rsc.orgsurrey.ac.ukresearchgate.netmdpi.com These attributes make them suitable for demanding applications in industries such as aerospace, electronics (including printed circuit boards and radar domes), and high-powered computing. rsc.orgsurrey.ac.ukresearchgate.netmdpi.comtandfonline.com

Research in this area focuses on synthesizing new cyanate ester monomers and developing novel formulations and processing techniques to enhance material performance. researchgate.net For instance, studies have explored the use of sustainable phenols, such as cardanol (B1251761) derived from cashew nut shell oil, to create bio-based cyanate ester resins with comparable or improved thermal and water uptake properties compared to petroleum-based counterparts. rsc.org

Furthermore, the polymerization kinetics of cyanate esters, including the effects of confinement in nanopores and the influence of surface-grafted groups, are being investigated to understand and control the material properties. mdpi.com The cyclotrimerization reaction is highly exothermic, and its progress can be monitored using techniques like differential scanning calorimetry (DSC). mdpi.com Research has shown that confining the monomer within hydrophilic pores can significantly accelerate polymerization and simplify the reaction kinetics. mdpi.com

Data on the thermal properties of some cyanate resin networks highlight their high decomposition temperatures and significant surface areas, indicating potential for applications like gas adsorption. acs.org

| Monomer Type | Polymerization Method | 5% Weight Loss Temperature (°C) | BET Surface Area (m²/g) |

| Tetrakis(4-cyanatophenyl)silane | Thermal Cyclotrimerization | >428 | Up to 960 |

| Tetrakis(4-cyanatobiphenyl)silane | Thermal Cyclotrimerization | >428 | - |

| Tris(4-cyanatobiphenyl)amine | Thermal Cyclotrimerization | >428 | - |

Note: Data compiled from research findings on porous cyanate resin networks. acs.org

Novel approaches combining cyanate ester cyclotrimerization with other reaction mechanisms, such as thiol-ene chemistry, are also being explored to achieve ambient temperature curing and develop materials with unique properties, like elastomers or self-healing materials. rsc.org

Role in Agricultural Science and Environmental Biogeochemistry Research

Potassium is an essential macronutrient for plant growth and metabolism, playing a crucial role in various physiological and biochemical processes. researchgate.netfrontiersin.org While this compound is recognized for its diverse applications, including in agriculture, its role in this context extends beyond simply providing potassium. longdom.orglongdom.org Research investigates the impact of cyanate, potentially derived from sources like urea decomposition, on plant nutrient dynamics, stress responses, and its fate in soil systems. researchgate.netcopernicus.orgbiorxiv.org

Enhancement of Plant Nutrient Dynamics and Crop Productivity

Research on soil potassium dynamics highlights the importance of both exchangeable and non-exchangeable forms of potassium for plant nutrition. frontiersin.org Microbial activity in the soil, particularly from potassium-solubilizing microorganisms, plays a significant role in making unavailable forms of potassium accessible to plants. researchgate.netd-nb.info While this compound provides a soluble source of potassium, its interaction with soil microbial communities and the subsequent impact on nutrient cycling, including nitrogen dynamics due to the cyanate group, are subjects of ongoing investigation. researchgate.netcopernicus.orgbiorxiv.orgresearchgate.net

Studies on various crops, such as rice, wheat, and corn, have demonstrated that adequate potassium supply is crucial for maximizing yield and improving crop quality. researchgate.netfrontiersin.orglongdom.orglongdom.org Different potassium management strategies, including the application of chemical fertilizers and organic amendments, influence soil potassium dynamics and crop uptake. frontiersin.org

Impact on Plant Stress Responses and Disease Resistance Mechanisms

Potassium plays a critical role in enhancing plant tolerance to various biotic and abiotic stresses, including drought, salinity, cold, and diseases. researchgate.netd-nb.infonih.govmdpi.com Adequate potassium levels can improve cell wall strength, enabling plants to better resist pathogen infection and insect attacks. nih.gov Potassium also contributes to osmotic adjustment and the maintenance of cell membrane integrity under stress conditions. researchgate.netnih.gov

Research has explored the potential for low concentrations of cyanide, which is structurally related to cyanate, to enhance plant stress acclimation and seed germination. researchgate.netresearchgate.net These studies suggest complex interactions with plant physiological processes and defense mechanisms. researchgate.netresearchgate.net While this compound contains the cyanate anion, the direct impact of applied this compound on plant stress responses and disease resistance mechanisms, specifically through the cyanate component rather than the potassium, requires further dedicated research. The role of potassium in these processes is well-established, involving mechanisms such as activating antioxidant systems and influencing the synthesis of defense-related compounds. nih.gov

Environmental Fate and Behavior of Cyanate in Soil Systems Related to Agricultural Application

The environmental fate and behavior of compounds in soil are influenced by a variety of factors, including soil properties (such as pH, organic matter content, and texture), microbial activity, and environmental conditions. copernicus.orgmdpi.commdpi.com Cyanate in soil can undergo several transformations, including biological utilization by microorganisms as a nitrogen and/or energy source, abiotic hydrolysis to ammonium (B1175870) and carbon dioxide, adsorption to soil particles, and complexation with other compounds. researchgate.netcopernicus.org

Recent research indicates that cyanate is a low-abundance but actively cycled nitrogen compound in soil. researchgate.netbiorxiv.org Studies using stable isotope tracers have shown that cyanate turnover in soil is rapid and primarily driven by biotic processes. researchgate.netresearchgate.net In-situ cyanate production rates in soil have been estimated to be similar to those associated with the decomposition of urea fertilizer, a significant source of cyanate in the environment. researchgate.netbiorxiv.org This suggests that cyanate, even at low concentrations, represents a continuous source of nitrogen and energy for soil microbes. researchgate.netbiorxiv.org

Soil pH is a major factor influencing cyanate availability and extractability, as cyanate is the dominant species at neutral and alkaline pH due to the pKa of isocyanic acid. researchgate.net Adsorption of cyanate in soils is predicted to decrease with increasing pH. researchgate.net The potential for cyanate to be adsorbed by soil particles or complexed with other compounds affects its mobility and bioavailability in the soil environment. researchgate.netcopernicus.orgcopernicus.org Understanding these processes is crucial for evaluating the environmental impact of cyanate, particularly in the context of agricultural applications where it might be introduced directly or indirectly.

| Process in Soil Systems | Description | Influence Factors |

| Biological Utilization | Used as N and/or energy source by microorganisms. | Presence of cyanase-encoding microbes, availability of other nutrients/energy sources. researchgate.netcopernicus.org |

| Abiotic Hydrolysis | Chemical breakdown to ammonium and carbon dioxide. | Soil pH, temperature, presence of catalysts. researchgate.netcopernicus.org |

| Adsorption | Binding to soil particles. | Soil pH, organic matter content, clay content, cation exchange capacity. researchgate.netcopernicus.org |

| Complexation | Formation of complexes with other soil components. | Presence and concentration of complexing agents. copernicus.org |

Note: Based on the described fates of cyanate in soil. researchgate.netcopernicus.org

Research into the environmental fate of various compounds in agricultural soils, including herbicides and other chemicals, provides a broader context for understanding how factors like adsorption-desorption, degradation, and leaching influence their behavior and potential for environmental contamination. copernicus.orgmdpi.com

Theoretical and Computational Chemistry Studies on Potassium Cyanate

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to investigate the electronic structure and bonding within the cyanate (B1221674) anion and its interactions.

Ab Initio Calculations of the Cyanate Anion (OCN⁻) and its Coordination

Ab initio calculations are used to determine the molecular geometry and electronic properties of the cyanate anion (OCN⁻). Studies have focused on the spatial and electronic structure of the ambident cyanate anion, alongside other pseudohalides like cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻). Using methods such as B3LYP/6-311++G(3df,3pd) level of theory with NBO and QTAIM analysis, researchers have computed bond lengths and natural charges on the atoms within the OCN⁻ anion. The calculations indicate a linear structure for the OCN⁻ anion. shd-pub.org.rsresearchgate.net The bond lengths in OCN⁻ have been calculated to be approximately 1.224 Å for the C-O bond and 1.187 Å for the C-N bond. shd-pub.org.rs These computational results show good agreement with experimental data from X-ray diffraction analysis of NaNCO, which reported C-O and C-N bond lengths of 1.21 Å and 1.13 Å, respectively, confirming the linear structure of the anion. shd-pub.org.rs

The natural charges on the atoms in OCN⁻ have been computed as approximately -0.776 on oxygen, 0.600 on carbon, and -0.823 on nitrogen. shd-pub.org.rs This indicates that the negative charge is primarily distributed between the oxygen and nitrogen atoms, with a slightly higher negative charge on nitrogen. shd-pub.org.rs The natural bond orders have been calculated as 1.493 for the C-O bond and 2.444 for the C-N bond, suggesting a significant triple bond character for the C-N bond and a double bond character for the C-O bond, contributing to the resonance hybrid nature of the cyanate anion. shd-pub.org.rs The relative contribution of the hypothetical structure O=C=N⁻ to the resonance hybrid ⁻O–C≡N ↔ O=C=N⁻ is higher in the case of oxygen compared to sulfur in the thiocyanate anion. shd-pub.org.rsresearchgate.net The C-N bond in OCN⁻ is found to be the weakest among CN⁻, SCN⁻, and OCN⁻, and consequently, it is the longest. shd-pub.org.rs The lone electron pair orbital of the nitrogen atom in OCN⁻ is primarily sp-hybridized and its occupancy is close to 2, indicating limited involvement in electron density delocalization. shd-pub.org.rs

Theoretical studies also explore the coordination of the cyanate anion. In lead cyanate (Pb[OCN]₂), quantum-mechanical calculations based on DFT have been used to optimize structural parameters and assess electronic structures. rsc.org In the crystal structure of Pb[OCN]₂, the OCN⁻ anions are almost linear with O-C-N bond angles of 176.8(16) and 178.8(18)°. rsc.org The lead atom coordinates to both nitrogen and oxygen atoms of the cyanate anions, with varying Pb-N and Pb-O distances. rsc.org

Exploration of Potential Energy Surfaces for Cyanate-Involved Reactions

Computational methods are crucial for exploring the potential energy surfaces (PESs) of reactions involving the cyanate anion, providing insights into reaction mechanisms and energetics. Studies on the gas-phase chemistry of the cyanate ion have investigated its reactions with abundant atomic species like hydrogen, nitrogen, and oxygen in interstellar environments. iaea.orgresearchgate.net Theoretical calculations at levels such as B3LYP/6-311++G(d,p) have been employed to understand the potential energy surfaces of these reactions. iaea.orgresearchgate.net For instance, while hydrogen atoms readily react with OCN⁻, the anion shows remarkable stability towards reaction with nitrogen or oxygen atoms, which has been investigated through PES analysis. iaea.orgresearchgate.net

Computational studies also explore reactions where the cyanate anion acts as a nucleophile. The cyanate anion is an ambident nucleophile, capable of reacting with electrophiles at either the oxygen or nitrogen terminus, leading to the formation of alkyl cyanates or alkyl isocyanates, respectively. researchgate.netresearchgate.net Quantum chemical calculations have been used to investigate the relative stabilities of products and transition states for these reactions. researchgate.net For example, calculations at the MP2/6-311+G(2d,p) level of theory suggested that N-attack is thermodynamically favored over O-attack, although the attack at oxygen might be intrinsically favored. researchgate.net

The kinetic instability of molecules containing the cyanate group, such as ethyl cyanate (CH₃CH₂OCN), towards isomerization has also been studied computationally. acs.org DFT calculations at the B3LYP level, both in vacuum and in solution (using the polarized continuum model), have shown that the isomerization of ethyl cyanate is not a unimolecular process at ambient temperatures and that bimolecular processes are responsible for its instability. acs.org In polar solvents, the OCN⁻ anion can act as an effective catalyst for the cyanate-isocyanate rearrangement, a process that can be investigated through computational exploration of the reaction pathway and associated energy barriers. acs.org

Molecular Modeling and Simulation of Potassium Cyanate Systems

Molecular modeling and simulation techniques are employed to study the behavior of this compound in various environments, particularly focusing on solvation dynamics and intermolecular interactions.

Solvation Dynamics and Intermolecular Interactions in Aqueous and Organic Media

Molecular dynamics (MD) simulations and other computational approaches are used to investigate how this compound and its ions interact with solvent molecules in aqueous and organic media. Understanding solvation is crucial as it significantly influences the chemical reactivity and physical properties of ions in solution. nih.govresearchgate.netualberta.ca

Studies on the solvation of ions, including pseudohalides, in aqueous and non-aqueous solvents are conducted using ab initio molecular dynamics simulations. nih.gov These simulations provide detailed insights into the solvation structure, such as radial distribution functions and coordination numbers, and diffusion rates. nih.gov While specific studies focusing exclusively on this compound solvation dynamics in various media were not extensively detailed in the search results, related studies on other potassium salts and pseudohalides like potassium thiocyanate (KSCN) in methanol-water mixtures provide relevant insights into the computational approaches used. researchgate.netresearchgate.net For instance, studies on KSCN in methanol-water mixtures have utilized techniques like Raman spectroscopy in conjunction with analysis of spectral changes to infer ion-solvent interactions and the formation of solvent-shared ion pairs. researchgate.net Although experimental, these studies highlight the types of interactions (ion-solvent, ion-ion) that molecular simulations would aim to capture and quantify.

Computational studies on the properties of pseudohalides (KOCN, KSCN, and KSeCN) in aqueous solutions have explored their hydration behavior and the formation of ion pairs and aggregates. mdpi.com Measurements of properties like density and partial molar volume, combined with theoretical considerations, suggest that KOCN dissociates as a strong electrolyte and forms ion pairs primarily at high concentrations, in contrast to KSCN and KSeCN which show more significant ion pairing and aggregate formation at lower concentrations. mdpi.com This behavior is linked to the specific interactions between the ions and water molecules, which can be investigated through molecular simulations. The Gibbs free energy change of hydration for cyanate has been reported as -365 kJ·mol⁻¹. mdpi.com

Molecular modeling is also used to study interactions at organic/water interfaces, which is relevant to understanding the behavior of solutes in mixed or heterogeneous systems. acs.org These studies investigate hydrogen bonding and orientation of water molecules at interfaces with organic liquids, providing a molecular picture of interfacial bonding. acs.org While not specific to this compound, these methods can be applied to understand how this compound partitions and interacts at interfaces between aqueous and organic phases.

Intermolecular interactions, including cation-π interactions, have been studied using high-level ab initio calculations for various metallic and organic cations with π systems. acs.org While this specific study focused on interactions with alkenes, arenes, and heteroarenes, similar computational approaches can be applied to investigate the interactions between the potassium cation and organic molecules or functional groups in different media.

Advanced Analytical Methodologies for Potassium Cyanate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of potassium cyanate (B1221674), offering non-destructive methods to probe its molecular architecture. Infrared and nuclear magnetic resonance spectroscopy are particularly powerful for elucidating the structure of the cyanate ion.

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the bonds within the cyanate ion (OCN⁻). The linear OCN⁻ ion has specific vibrational modes that absorb infrared radiation at distinct frequencies, which serve as a fingerprint for its identification. The primary vibrational modes observed for the cyanate ion are the asymmetric C≡N stretching vibration and the N–C–O bending vibration.

Studies of potassium cyanate in various matrices and solutions have consistently identified these characteristic frequencies. acs.orgaip.org For example, the strong C≡N triple bond stretch is typically observed in the region of 2160-2183 cm⁻¹. acs.org The N–C–O bending mode appears at a lower frequency, around 1300 cm⁻¹. These absorption bands are fundamental for confirming the presence of the cyanate functional group in a sample.

Table 1: Characteristic Infrared Vibrational Frequencies for the Cyanate Ion

| Vibrational Mode | Typical Frequency (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C≡N Stretch | ~2160 - 2183 | A strong absorption resulting from the stretching of the carbon-nitrogen triple bond. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a definitive technique for characterizing the electronic environment of the carbon atom within the cyanate ion. The chemical shift of the cyanate carbon provides precise information about its structural context. In ¹³C NMR spectroscopy, this compound exhibits a characteristic singlet peak, indicating a single, unique carbon environment.

The chemical shift for the cyanate carbon is reported to be approximately 125 ppm. This specific value helps distinguish the cyanate ion from other related carbon-containing species, such as cyanide (CN⁻) or carbonate (CO₃²⁻), which resonate at significantly different chemical shifts.

Table 2: ¹³C NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity |

|---|

Chromatographic and Separation Techniques for Purity and Isotopic Analysis

While spectroscopic methods confirm structure, chromatographic and other separation techniques are vital for assessing the purity of this compound and for performing isotopic analysis. Techniques such as ion chromatography can be employed to detect and quantify anionic impurities that may be present from the synthesis process, such as carbonate or unreacted starting materials.

Isotopic analysis, typically performed using mass spectrometry, is crucial for mechanistic studies or when using isotopically labeled this compound as a tracer. Commercially available standards of this compound labeled with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are used for these purposes. isotope.comeurisotop.comisotope.com The analysis of the isotopic ratios of these elements allows researchers to track the fate of the cyanate ion through complex reaction pathways. This approach provides invaluable data for understanding reaction mechanisms and in forensic applications for sample matching, a principle that has been demonstrated for related cyanide compounds. osti.gov

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of the stoichiometric formula of this compound (KOCN) by quantifying the mass percentages of its constituent elements. This technique is a critical quality control step to confirm the purity and empirical formula of a synthesized batch. The experimentally determined percentages of carbon, nitrogen, and oxygen are compared against the theoretical values calculated from the compound's molar mass (81.1151 g/mol ). wikipedia.org A close agreement between the experimental and theoretical values confirms the high purity and correct elemental composition of the sample.

Table 3: Theoretical Elemental Composition of this compound (KOCN)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Potassium | K | 39.098 | 81.1151 | 48.20% |

| Carbon | C | 12.011 | 81.1151 | 14.81% |

| Nitrogen | N | 14.007 | 81.1151 | 17.27% |

Note: Theoretical percentages are based on the chemical formula KOCN. The values cited in the text from external sources may vary slightly due to different atomic mass values used in the original calculation.

Future Research Directions and Emerging Horizons in Potassium Cyanate Chemistry

Sustainable Synthesis and Green Chemistry Approaches for Potassium Cyanate (B1221674) Production

The industrial production of potassium cyanate has traditionally relied on the high-temperature reaction of urea (B33335) with potassium carbonate. wikipedia.org While effective, this method is energy-intensive. Modern research is increasingly focused on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry.

A key area of investigation is the optimization of reaction conditions to improve energy efficiency and atom economy. Patented methods have explored the use of alternative starting materials, such as potassium hydroxide (B78521), which can react with urea at varying molar ratios to achieve high yields of this compound. google.com Another approach involves the use of solvents like dimethyl sulfoxide (B87167) or dimethyl formamide (B127407) to facilitate the reaction between urea and potassium carbonate at lower temperatures, around 130°C, resulting in high-purity this compound. google.com

The use of water as a solvent in subsequent reactions involving this compound is also a significant green chemistry approach. For instance, the synthesis of N-substituted ureas has been demonstrated in water, avoiding the need for organic solvents and simplifying product isolation. This highlights a trend towards developing processes where the synthesis and application of this compound are integrated into a more sustainable framework.

Future research in this area will likely focus on the development of catalytic processes for this compound synthesis, which could further reduce reaction temperatures and improve efficiency. The exploration of renewable feedstocks and the design of closed-loop processes that minimize waste are also critical avenues for advancing the green production of this important chemical.

Discovery of Novel Reactivity Patterns and Catalytic Transformations Mediated by this compound

This compound is a well-established reagent in organic synthesis, primarily for the production of ureas, carbamates, and isocyanates. wikipedia.org However, ongoing research is uncovering new reactivity patterns and potential catalytic applications for this versatile compound.

A notable example of novel reactivity is the additive-free [3+2] cycloaddition reaction of hydrazonoyl chlorides with this compound. This reaction proceeds at room temperature in ethanol (B145695) to produce 1,5-disubstituted-3H-1,2,4-triazol-3-ones in high yields, with potassium chloride as the only byproduct. This method exemplifies green chemistry principles through its high atom economy and mild reaction conditions. organic-chemistry.org Another study has explored the reaction of this compound with epoxides, expanding its utility in the synthesis of heterocyclic compounds. acs.org

While direct catalytic applications of this compound are still an emerging area, its role in facilitating catalytic cycles is being indirectly explored through the development of safer cyanation methods. For instance, the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source in palladium-catalyzed cyanation reactions of aryl halides has been extensively studied. researchgate.netresearchgate.net These advancements, while not directly involving this compound as a catalyst, contribute to the broader goal of developing safer and more sustainable catalytic transformations that utilize cyanide-related species.

Future research is expected to focus on exploring the potential of this compound to act as a catalyst in its own right, perhaps through activation by metal complexes or under unconventional reaction conditions. The investigation of its role in multicomponent reactions and domino sequences to build molecular complexity in a single step is another promising avenue for discovering novel reactivity.

Advanced Materials Design Utilizing this compound Precursors

The application of this compound as a precursor in the design of advanced materials is a burgeoning field of research. Its ability to introduce the cyanate functional group or to be used in the synthesis of nitrogen-containing polymers and surface modifications opens up possibilities for creating materials with tailored properties.

One area of interest is the use of this compound in the modification of material surfaces. For example, studies on the adsorption of this compound onto silica (B1680970) gel provide insights into its interaction with inorganic support materials. This knowledge can be applied to the development of functionalized materials for applications such as catalysis, separation, and sensing. acs.org

While direct evidence for the use of this compound as a primary precursor for materials like metal-organic frameworks (MOFs) is still limited, the broader interest in potassium-containing functional materials suggests potential for future exploration. For instance, research on the functionalization of nanomaterials with potassium atoms to enhance their electronic properties points to the value of incorporating alkali metals into advanced materials. mdpi.com

Future research will likely focus on the systematic investigation of this compound as a building block for polymers and coordination compounds. Its linear structure and reactive ends make it an intriguing candidate for the synthesis of novel one-dimensional and two-dimensional materials. Furthermore, its use in creating functional coatings and in the surface treatment of metals and other materials to enhance their properties remains a promising area for exploration. brightfinechem.com

Interdisciplinary Research at the Nexus of Chemistry, Environmental Science, and Agri-Technology

The intersection of chemistry, environmental science, and agri-technology presents a fertile ground for innovative applications of this compound. Its role as a source of potassium and nitrogen, coupled with its chemical reactivity, makes it a compound of interest for addressing challenges in agriculture and environmental remediation.

In agriculture, this compound has been recognized for its potential as a fertilizer, providing essential nutrients to crops. Research has shown that it can enhance the growth and yield of various plants. longdom.org Furthermore, studies have demonstrated that microorganisms can utilize cyanate as a nitrogen and energy source, suggesting a role for this compound in soil biogeochemical cycles. nih.gov The environmental fate of cyanides, in general, is a critical area of study, with research indicating that their mobility in soil is influenced by factors such as pH and soil composition. epa.govnih.gov Understanding the specific environmental behavior of this compound is crucial for its safe and effective use in agriculture.

The potential for bioremediation of cyanide-contaminated sites is another important area of interdisciplinary research. While much of this research focuses on potassium cyanide, the principles of microbial degradation of cyanide-containing compounds are relevant to this compound as well.

Future research will likely focus on elucidating the precise mechanisms by which this compound enhances crop growth and nutrient uptake. Long-term studies on its environmental fate and its impact on soil microbial communities are also needed to ensure its sustainable application in agri-technology. Furthermore, exploring its potential in controlled-release fertilizer formulations and as a component in integrated pest management strategies could lead to new and valuable applications.

Predictive Modeling and Data-Driven Approaches for this compound Research

The application of computational chemistry and data-driven methods is set to revolutionize the study of chemical compounds, and this compound is no exception. Predictive modeling can provide valuable insights into its electronic structure, reactivity, and potential applications, accelerating the pace of discovery.

While specific machine learning models for predicting the properties and reactivity of this compound are still in their infancy, the broader field of applying machine learning in inorganic chemistry and materials science is rapidly advancing. ijsat.orgacs.org Data-driven approaches are being used to predict the outcomes of inorganic material synthesis and to guide the discovery of new catalysts and functional materials. arxiv.orgresearchgate.netnih.gov These methodologies could be adapted to predict the performance of this compound in various applications, from organic synthesis to materials design.

Q & A

Q. What are the recommended laboratory synthesis methods for potassium cyanate?

this compound (KOCN) can be synthesized by reacting potassium carbonate (K₂CO₃) with urea (CO(NH₂)₂) in solvents like sulfoxide or sulfone. The reaction proceeds under controlled heating (120–150°C), yielding KOCN with ~85% efficiency. Solvents such as methyl ethyl sulfoxide enhance urea solubility, improving reaction kinetics . Post-synthesis, recrystallization from cold water ensures purity.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, splash goggles, and lab coats. Use NIOSH-certified dust respirators to avoid inhalation .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical help. Avoid inducing vomiting if ingested .

- Storage: Keep containers dry, sealed, and away from heat or oxidizers. Store separately from combustible materials .

Q. Which spectroscopic methods confirm this compound purity and structure?

- FTIR: Characteristic peaks at ~2160 cm⁻¹ (C≡N stretch) and ~1300 cm⁻¹ (N–C–O bending) .

- NMR: ¹³C NMR shows a singlet at ~125 ppm (cyanate carbon) .

- Elemental Analysis: Verify C, N, and O content (theoretical: C 14.8%, N 17.3%, O 19.7%) .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

KOCN inhibits nickel-dependent enzymes like carbon monoxide dehydrogenase (CODH). In electrochemical assays, 6.67 mM KOCN under CO₂/CO atmospheres reduces catalytic currents, indicating competitive inhibition. Monitor activity via cyclic voltammetry at 1 mV/s scan rates in MES buffer (pH 7.0) .

Q. How to resolve contradictions in reaction yields when using KOCN as a cyanation agent?

Discrepancies arise from variables like:

- Reagent Purity: Trace moisture degrades KOCN; use anhydrous solvents and store under desiccation .

- Reaction Conditions: Optimize temperature (50–80°C) and stoichiometry (1:1.2 KOCN:substrate). Validate yields via HPLC with UV detection at 254 nm .

Q. What experimental designs optimize stability studies of KOCN under varying pH?

- Hydrolysis Kinetics: Prepare KOCN solutions (0.1 M) in buffers (pH 2–12). Monitor decomposition via:

- HPLC: Quantify residual KOCN using a C18 column (retention time: 3.2 min).

- Conductivity: Track ammonium carbonate formation as conductivity increases .

- Thermal Stability: Use TGA (10°C/min, N₂ atmosphere) to identify decomposition onset (~315°C) .

Q. What role does KOCN play in synthesizing cyanate ester resins?

KOCN serves as a precursor for cyanate esters, which polymerize into high-performance resins. React KOCN with bisphenol-A in aprotic solvents (e.g., DMF) at 80°C to form bisphenol-A cyanate ester. Cure at 180°C for aerospace-grade thermosets with Tg > 250°C .

Q. How to analyze thermal decomposition pathways of KOCN?

- TGA-MS: Heat KOCN to 900°C under argon. Mass loss at 315°C correlates with CO₂ and NH₃ release (m/z 44 and 17) .

- XRD: Post-decomposition residues (e.g., K₂CO₃) confirm solid-phase reactions .

Key Methodological Recommendations

- Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR + HPLC).

- Advanced Applications: Prioritize electrochemical and proteomic assays for mechanistic studies.

- Safety Compliance: Adhere to OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.